
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one
Overview
Description
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2,3-diamine with phosphorus oxychloride (POCl3), followed by amidation with sodium amide (NaNH2) . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted products depending on the nature of the substituents introduced.
Scientific Research Applications
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-2lambda5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one: This compound shares a similar core structure but differs in the substitution pattern and specific functional groups.
2-(2-Amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy ethyl acetate: Another related compound with a different ring structure and functional groups.
Uniqueness
2-Amino-2-oxo-1,5-dihydro-1,5,2lambda5-diazaphosphinin-6-one is unique due to its specific ring structure that incorporates both nitrogen and phosphorus atoms. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
The compound 2-Amino-2-oxo-1,5-dihydro-1,5,2λ5-diazaphosphinin-6-one (often referred to as diazaphosphinin) is a member of the diazaphosphinine family, characterized by its unique phosphorus-containing heterocyclic structure. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Amino-2-oxo-1,5-dihydro-1,5,2λ5-diazaphosphinin-6-one can be represented as follows:
- Molecular Formula : C3H5N2O3P
- CAS Number : 52940101
- Molecular Weight : 144.06 g/mol
The structure features a phosphorus atom integrated into a five-membered ring system with nitrogen and oxygen functionalities that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of diazaphosphinin compounds. For instance:
- In vitro studies demonstrated that derivatives of diazaphosphinin exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested .
Anticancer Properties
Research has indicated that 2-Amino-2-oxo-1,5-dihydro-1,5,2λ5-diazaphosphinin-6-one may possess anticancer properties:
- A study conducted on human cancer cell lines (HeLa and MCF7) revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were found to be approximately 20 µM for HeLa cells and 25 µM for MCF7 cells .
Antiviral Activity
The compound's potential antiviral activity has also been explored:
- In a study focusing on SARS-CoV replication inhibition, it was found that diazaphosphinin derivatives could effectively block viral replication by inhibiting the helicase activity of the virus. The effective concentration for inhibition was reported at around 15 µM .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the efficacy of various diazaphosphinin derivatives against Staphylococcus aureus. The study utilized a broth microdilution method to determine MIC values. Results indicated that certain modifications to the diazaphosphinin structure enhanced its antimicrobial potency.
Case Study 2: Cancer Cell Apoptosis Induction
A detailed investigation into the anticancer effects of diazaphosphinin on human cancer cell lines revealed that treatment with the compound led to significant morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with varying concentrations of the compound.
Properties
IUPAC Name |
2-amino-2-oxo-1,5-dihydro-1,5,2λ5-diazaphosphinin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N3O2P/c4-9(8)2-1-5-3(7)6-9/h1-2H,(H4,4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLLBAYBJJLFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CP(=O)(NC(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N3O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50316961 | |
Record name | NSC309680 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50316961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69907-44-4 | |
Record name | NSC309680 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC309680 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50316961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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